

# An In-Depth Technical Guide to Irgacure 369: Discovery, Development, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

**Cat. No.:** B048418

[Get Quote](#)

This technical guide provides a comprehensive overview of the photoinitiator Irgacure 369, intended for researchers, scientists, and professionals in drug development and related fields. It covers the historical development, chemical properties, synthesis, mechanism of action, and diverse applications of this widely used compound.

## Introduction and Historical Context

Irgacure 369, chemically known as 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, is a highly efficient Type I photoinitiator for radical polymerization.<sup>[1][2]</sup> Its development can be traced back to the pioneering work of Ciba Specialty Chemicals (now part of BASF) in the field of UV-curing technology, which began in the 1970s with the introduction of the first commercial photoinitiators.<sup>[2]</sup> The emergence of  $\alpha$ -amino ketones as a significant class of photoinitiators in the 1980s marked a pivotal advancement, offering improved absorption characteristics and radical generation efficiency.<sup>[1]</sup>

Patented by Ciba in 1991, Irgacure 369 was the result of systematic structure-activity relationship studies focused on morpholine derivatives.<sup>[1]</sup> Researchers successfully optimized the molecular structure to balance the electron-donating properties of the dimethylamino group with the stabilizing effect of the morpholinophenyl moiety, leading to exceptional photoinitiation rates in acrylate-based systems.<sup>[1]</sup> Initially commercialized in the early 2000s, its primary applications were in the graphic arts industry.<sup>[1]</sup> However, its superior performance

characteristics, particularly in pigmented systems, led to its rapid adoption in a broader range of applications, including industrial coatings and electronics.[1][3]

## Physicochemical and Spectroscopic Properties

Irgacure 369 is a slightly yellow, odorless, crystalline powder.[4][5] Key physical and chemical properties are summarized in the table below.

| Property          | Value                                                         | Reference |
|-------------------|---------------------------------------------------------------|-----------|
| Chemical Name     | 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1    | [4]       |
| CAS Number        | 119313-12-1                                                   | [4]       |
| Molecular Formula | C <sub>23</sub> H <sub>30</sub> N <sub>2</sub> O <sub>2</sub> | [6]       |
| Molecular Weight  | 366.5 g/mol                                                   | [6][7]    |
| Melting Point     | 110-119 °C                                                    | [8]       |
| Appearance        | Yellowish powder                                              | [8]       |

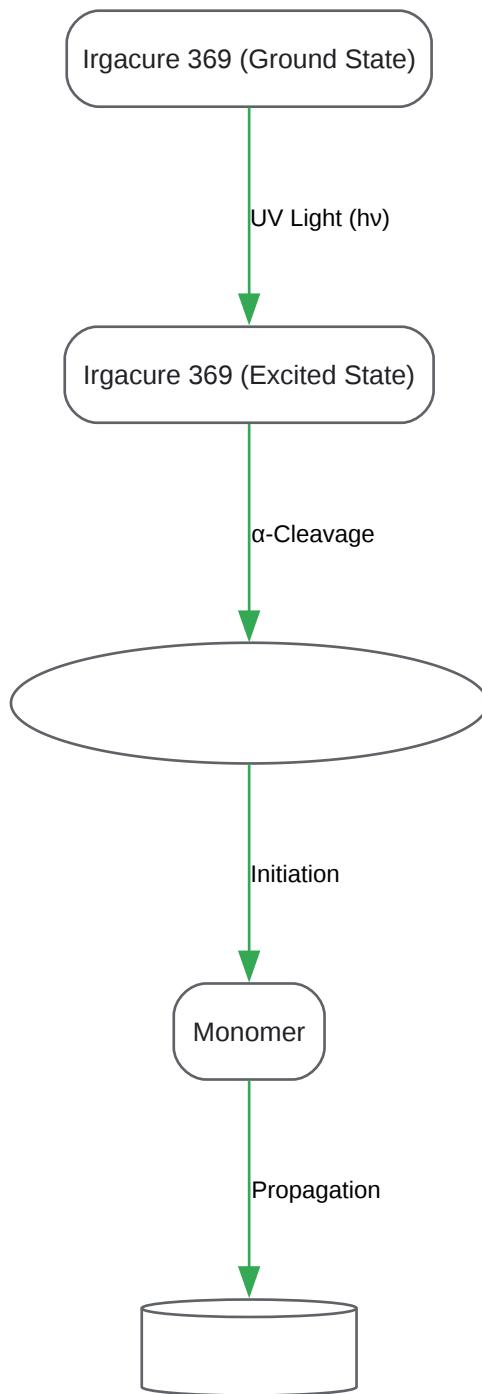
### Solubility:

Irgacure 369 exhibits good solubility in a variety of common organic solvents and monomers, which facilitates its incorporation into diverse formulations.

| Solvent                     | Solubility ( g/100 g solution at 20°C) | Reference |
|-----------------------------|----------------------------------------|-----------|
| Acetone                     | 17                                     | [4]       |
| Butyl Acetate               | 11                                     | [4]       |
| Toluene                     | 27                                     | [4]       |
| Hexanedioldiacrylate (HDDA) | 5                                      | [4]       |

### UV Absorption Spectrum:

The UV absorption spectrum of Irgacure 369 is a critical characteristic that dictates its efficiency in capturing light energy to initiate polymerization.


| Wavelength (nm) | Molar Extinction Coefficient ( $\epsilon$ ) in Acetonitrile |
|-----------------|-------------------------------------------------------------|
| 232             | ~41,000                                                     |
| 321             | ~27,000                                                     |

Note: The molar extinction coefficients are estimated from the provided absorption spectrum in the Ciba technical datasheet.

## Mechanism of Photoinitiation

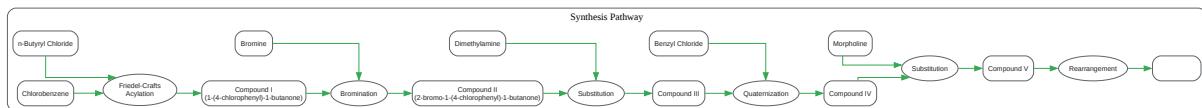
Irgacure 369 is a Type I photoinitiator, meaning it undergoes intramolecular bond cleavage ( $\alpha$ -cleavage) upon absorption of UV radiation to generate free radicals.<sup>[1]</sup> This process is highly efficient and is the basis for its effectiveness in initiating polymerization.

The photoinitiation process can be described by the following signaling pathway:

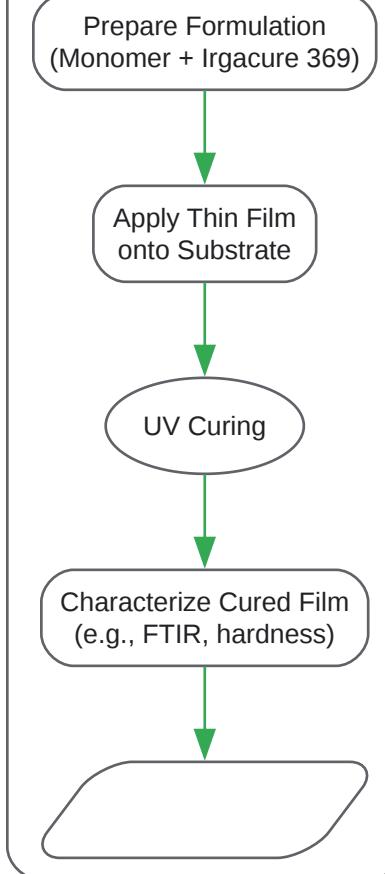


[Click to download full resolution via product page](#)

#### Mechanism of Photoinitiation for Irgacure 369.


Upon absorption of UV light, the Irgacure 369 molecule transitions to an excited state. This excited molecule then undergoes rapid  $\alpha$ -cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom bearing the benzyl and dimethylamino groups.

This fragmentation results in the formation of two distinct free radicals: a benzoyl radical and an aminoalkyl radical. Both of these radical species are capable of initiating the polymerization of unsaturated monomers, such as acrylates, by attacking the double bonds and starting the chain reaction.[\[1\]](#)


## Experimental Protocols

### Synthesis of Irgacure 369

A common synthetic route to Irgacure 369 involves a multi-step process starting from readily available materials.[\[1\]](#)[\[6\]](#)[\[9\]](#)



### Experimental Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone | 119313-12-1 | Benchchem [benchchem.com]
- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 3. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 4. xtgchem.cn [xtgchem.cn]
- 5. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenon – Wikipedia [de.wikipedia.org]
- 6. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone | 119313-12-1 [chemicalbook.com]
- 7. 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | C23H30N2O2 | CID 86171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. additivesforpolymer.com [additivesforpolymer.com]
- 9. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Irgacure 369: Discovery, Development, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048418#irgacure-369-discovery-and-historical-development>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)